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Compound of Interest

Compound Name: DSP-1053

Cat. No.: B8105912 Get Quote

Technical Support Center: DSP-1053 Cellular
Assays
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers minimize off-target effects of DSP-1053 in cellular

assays.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-target activities of DSP-1053?

A1: DSP-1053 is a potent serotonin transporter (SERT) inhibitor and a partial agonist of the 5-

HT1A receptor.[1][2][3][4] It binds to human SERT with a Ki of 1.02 nM and inhibits serotonin

uptake with an IC50 of 2.74 nM.[1][2] Its binding affinity (Ki) for the human 5-HT1A receptor is

5.05 nM, with an intrinsic activity of 70.0%.[1][2]

Q2: What are the known off-target effects of DSP-1053?

A2: The primary known off-target interaction of DSP-1053 is with the histamine H1 receptor,

with a Ki value of 7.46 nM.[1] In a screening against 28 other receptors, its binding affinity was

weak (Ki > 100 nmol/L).[1]

Q3: How can I minimize the off-target effects of DSP-1053 in my experiments?
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A3: To minimize off-target effects, it is recommended to:

Use the lowest effective concentration: Determine the optimal concentration of DSP-1053
that elicits the desired on-target effect with minimal off-target engagement by performing a

dose-response curve.

Use appropriate controls: Include a negative control (vehicle) and a positive control (a known

selective SERT inhibitor or 5-HT1A agonist). To investigate the histamine H1 receptor off-

target effect, consider using a selective H1 antagonist as a control.

Use cell lines with well-characterized receptor expression: Whenever possible, use cell lines

that endogenously express SERT and/or 5-HT1A receptors at levels relevant to your

research question. Overexpression systems can sometimes exacerbate off-target effects.

Confirm on-target engagement: Use orthogonal assays to confirm that the observed

phenotype is due to the intended on-target activity. For example, use a structurally unrelated

SERT inhibitor to see if it recapitulates the effects of DSP-1053.

Q4: Should I be concerned about the metabolism of DSP-1053 in my cellular assays?

A4: DSP-1053 was developed to have low metabolism by the cytochrome P450 enzyme

CYP2D6.[5] For most in vitro cellular assays, especially those of shorter duration, drug

metabolism is unlikely to be a significant factor. However, for long-term culture experiments, it

is a factor to consider.

Data Summary
Table 1: In Vitro Binding Affinities and Potencies of DSP-1053
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Target Species Assay Type Value

Serotonin Transporter

(SERT)
Human [3H]citalopram binding Ki = 1.02 ± 0.06 nM[1]

Serotonin Transporter

(SERT)
Rat [3H]citalopram binding

Ki = 0.489 ± 0.039

nM[1]

Serotonin Transporter

(SERT)
Human [3H]5-HT uptake

IC50 = 2.47 ± 0.41

nM[1]

5-HT1A Receptor Human
[3H]8-OH-DPAT

binding
Ki = 5.05 ± 1.07 nM[1]

5-HT1A Receptor Rat
[3H]8-OH-DPAT

binding
Ki = 5.09 ± 1.03 nM[1]

5-HT1A Receptor Human GTPγS binding
EC50 = 98.0 ± 34.9

nM[1]

Histamine H1

Receptor
- Radioligand binding Ki = 7.46 ± 1.37 nM[1]

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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